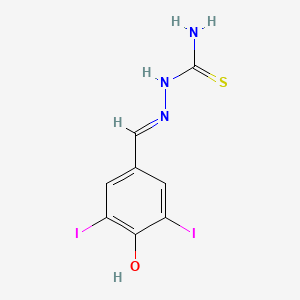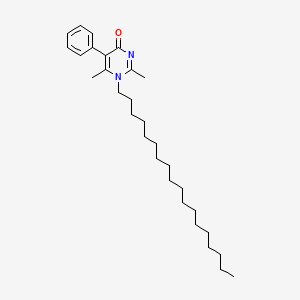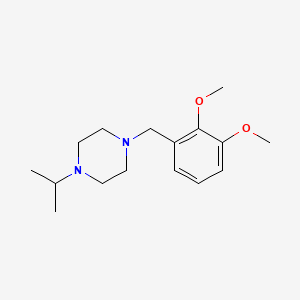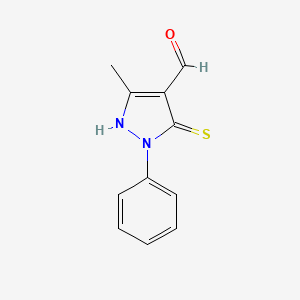
1-(4-Bromobenzyl)-4-cycloheptylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-4-cycloheptylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further substituted with a cycloheptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-cycloheptylpiperazine typically involves the reaction of 4-bromobenzyl chloride with 4-cycloheptylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Bromobenzyl chloride+4-Cycloheptylpiperazine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromobenzyl)-4-cycloheptylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromobenzyl group or the piperazine ring, leading to different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azido derivatives, thioethers, or ethers.
Oxidation: N-oxides or other oxidized forms of the compound.
Reduction: Reduced forms of the bromobenzyl group or the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzyl)-4-cycloheptylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(4-Bromobenzyl)-4-cycloheptylpiperazine exerts its effects depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways involved can vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobenzyl)piperazine: Lacks the cycloheptyl group, making it less bulky and potentially altering its reactivity and biological activity.
4-Cycloheptylpiperazine: Lacks the bromobenzyl group, which may reduce its ability to participate in certain chemical reactions.
1-(4-Chlorobenzyl)-4-cycloheptylpiperazine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Uniqueness: 1-(4-Bromobenzyl)-4-cycloheptylpiperazine is unique due to the combination of the bromobenzyl and cycloheptyl groups attached to the piperazine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C18H27BrN2 |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4-cycloheptylpiperazine |
InChI |
InChI=1S/C18H27BrN2/c19-17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-15H2 |
InChI-Schlüssel |
MIOVUEGDWGUOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10885438.png)

![N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10885445.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)
![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl naphthalen-1-ylacetate](/img/structure/B10885457.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885465.png)

![6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10885478.png)


![(5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885495.png)
